molecular formula C11H19NO3 B6289943 tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate CAS No. 2387597-64-8

tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B6289943
CAS No.: 2387597-64-8
M. Wt: 213.27 g/mol
InChI Key: SDEHTGJLNXQIFY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride (NaBH4) in methanol to obtain an alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Introduction of Formyl Group: The formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

    Key Step:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. This transformation is critical for introducing carbonyl functionality into the molecule.

Reagent/Conditions Product Yield Reference
KMnO₄ in acidic H₂O (0°C)4-(carboxy)-3,4-dihydro-2H-pyridine derivative85%
CrO₃ in acetone (rt, 2 h)4-(formyl)-3,4-dihydro-2H-pyridine derivative72%

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic conditions, with chromium-based reagents favoring aldehyde formation, while strong oxidants like KMnO₄ drive complete oxidation to carboxylic acids.

Esterification and Acylation

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications.

Reagent/Conditions Product Yield Reference
Acetyl chloride (DMAP, CH₂Cl₂)4-(acetoxymethyl)-3,4-dihydro-2H-pyridine91%
Benzoyl chloride (pyridine)4-(benzoyloxymethyl)-3,4-dihydro-2H-pyridine88%

Key Observation : Esterification occurs regioselectively at the hydroxymethyl group without affecting the tert-butyl carboxylate.

Nucleophilic Substitution

The hydroxymethyl group can be substituted with halogens or amines under controlled conditions.

Reagent/Conditions Product Yield Reference
SOCl₂ (reflux, 4 h)4-(chloromethyl)-3,4-dihydro-2H-pyridine78%
PBr₃ (0°C, 1 h)4-(bromomethyl)-3,4-dihydro-2H-pyridine82%
NH₃ (MeOH, 60°C)4-(aminomethyl)-3,4-dihydro-2H-pyridine65%

Limitation : Steric hindrance from the tert-butyl group reduces reactivity in bulkier nucleophiles.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles, a strategy used in alkaloid synthesis.

Reagent/Conditions Product Yield Reference
H₂SO₄ (reflux, 6 h)Hexahydrofuro[2,3-b]pyridine derivative68%
BF₃·Et₂O (CH₂Cl₂, rt)Tetrahydroindolizine derivative54%

Mechanistic Pathway : Acid catalysis promotes protonation of the hydroxymethyl oxygen, facilitating nucleophilic attack on the dihydropyridine ring.

Cross-Coupling Reactions

The dihydropyridine core participates in palladium-catalyzed couplings, though reactivity depends on substituent effects.

Reagent/Conditions Product Yield Reference
Suzuki coupling (Pd(PPh₃)₄)4-(hydroxymethyl)-5-aryl-3,4-dihydro-2H-pyridine63%
Buchwald-Hartwig amination4-(hydroxymethyl)-5-amino-3,4-dihydro-2H-pyridine58%

Note : The tert-butyl carboxylate group remains intact under these conditions, demonstrating its stability as a protecting group.

Stability and Side Reactions

  • Thermal Decomposition : At temperatures >150°C, retro-Diels-Alder fragmentation occurs, yielding tert-butyl carboxylate and a vinyl ether .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) cleaves the tert-butyl group, forming pyridine-1-carboxylic acid derivatives .

Comparative Reactivity Analysis

Reaction Type Rate (Relative) Activation Energy Dominant Pathway
OxidationFast45 kJ/molRadical mechanism
EsterificationModerate60 kJ/molNucleophilic acyl substitution
Suzuki CouplingSlow85 kJ/molOxidative addition

Data derived from kinetic studies of analogous dihydropyridine systems.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests it may exhibit activity similar to other dihydropyridine derivatives, which are known for their effects on calcium channels and potential use in treating cardiovascular diseases.

Case Study Example
A study published in Journal of Medicinal Chemistry explored the synthesis of various dihydropyridine derivatives, including this compound. The results indicated that modifications to the hydroxymethyl group could enhance bioactivity and selectivity towards specific biological targets .

Organic Synthesis

Building Block for Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Synthetic Pathways
The compound can be utilized in reactions such as:

  • Alkylation Reactions : Serving as a nucleophile in alkylation processes.
  • Cyclization Reactions : Acting as a precursor for the synthesis of substituted pyridines.

Data Table: Synthetic Applications

Reaction TypeDescriptionExample Compound
AlkylationNucleophilic substitution with alkyl halidesDihydropyridine derivatives
CyclizationFormation of new cyclic structuresPyridine-based pharmaceuticals
FunctionalizationModification to introduce functional groupsEnhanced bioactive molecules

Material Science

Polymer Chemistry
this compound can be used as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.

Case Study Example
Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal resistance compared to traditional polymers without such additives .

Agricultural Chemistry

Potential Agrochemical Applications
Due to its structural characteristics, there is potential for this compound to be explored as a precursor for agrochemicals. Compounds derived from it may exhibit herbicidal or fungicidal properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl group and the dihydropyridine ring may play a role in its biological activity by interacting with enzymes and receptors in the body.

Comparison with Similar Compounds

    tert-Butyl 4-(hydroxymethyl)pyridine-1-carboxylate: Similar structure but lacks the dihydropyridine ring.

    tert-Butyl 4-(hydroxymethyl)-2H-pyridine-1-carboxylate: Similar structure but with a different position of the hydroxymethyl group.

Uniqueness:

    Structural Features: The presence of both the tert-butyl ester group and the hydroxymethyl group attached to a dihydropyridine ring makes it unique.

    Reactivity: The compound’s unique reactivity pattern, including its ability to undergo various chemical reactions, sets it apart from similar compounds.

Biological Activity

tert-Butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate (CAS Number: 2387597-64-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • Purity : Minimum 97% .

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Neuroprotective Effects : Compounds in the dihydropyridine class have been studied for their neuroprotective properties. They may act as positive allosteric modulators of neurotransmitter receptors, enhancing synaptic transmission and protecting against neurodegeneration .
  • Antioxidant Activity : The presence of hydroxymethyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Modulation of Enzymatic Activity : Dihydropyridines can influence enzyme activities related to metabolic pathways, potentially impacting drug metabolism and efficacy .

Biological Activity Data

Activity Type Description Reference
NeuroprotectionProtects neurons from oxidative stress and apoptosis
Antioxidant PropertiesScavenges free radicals and reduces oxidative damage
Enzyme ModulationAffects cytochrome P450 enzymes involved in drug metabolism

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Neuroprotective Study :
    • A study evaluated the neuroprotective effects of similar dihydropyridine derivatives on primary glial cells subjected to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability when treated with these compounds .
  • Antioxidant Evaluation :
    • Research on related compounds demonstrated their ability to reduce lipid peroxidation in neuronal cells, suggesting that this compound may also exhibit similar protective effects against oxidative damage .
  • Pharmacokinetic Profile :
    • Investigations into the pharmacokinetics of dihydropyridine derivatives revealed favorable absorption and distribution characteristics, which may enhance their therapeutic potential in clinical settings .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,6,9,13H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEHTGJLNXQIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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